molecular formula C22H32O2 B14630779 14-Methylpregn-4-ene-3,20-dione CAS No. 55162-96-4

14-Methylpregn-4-ene-3,20-dione

Cat. No.: B14630779
CAS No.: 55162-96-4
M. Wt: 328.5 g/mol
InChI Key: YSLKWPPYLOYLMM-VTJFTLGMSA-N
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Description

14-Methylpregn-4-ene-3,20-dione is a synthetic steroidal compound that belongs to the class of pregnane steroids. It is structurally characterized by the presence of a methyl group at the 14th position and a double bond between the 4th and 5th carbon atoms. This compound is closely related to other steroid hormones and has significant biological and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 14-Methylpregn-4-ene-3,20-dione typically involves the modification of precursor steroids. One common method includes the transformation of androstenedione into 17α-hydroxy-16β-methylpregn-4-ene-3,20-dione . This process involves several steps, including methylation and hydroxylation reactions, under controlled conditions using reagents like methyl lithium (MeLi) and methyl magnesium chloride (MeMgCl) .

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical synthesis techniques. These methods may involve the use of catalysts and solvents to optimize yield and purity. For instance, the preparation of 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione as an intermediate in the synthesis of related compounds like medroxyprogesterone acetate .

Chemical Reactions Analysis

Types of Reactions: 14-Methylpregn-4-ene-3,20-dione undergoes various chemical reactions, including:

    Oxidation: Conversion to ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Use of halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed: The major products formed from these reactions include various hydroxylated, halogenated, and alkylated derivatives of this compound .

Scientific Research Applications

14-Methylpregn-4-ene-3,20-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 14-Methylpregn-4-ene-3,20-dione involves its interaction with steroid hormone receptors. It acts as a progestin, binding to progesterone receptors and modulating gene expression. This interaction leads to the inhibition of gonadotropin secretion, preventing follicular maturation and ovulation . Additionally, it causes endometrial thinning, contributing to its contraceptive effects .

Comparison with Similar Compounds

Properties

CAS No.

55162-96-4

Molecular Formula

C22H32O2

Molecular Weight

328.5 g/mol

IUPAC Name

(8R,9S,10R,13R,14S,17S)-17-acetyl-10,13,14-trimethyl-2,6,7,8,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H32O2/c1-14(23)17-8-11-22(4)19-6-5-15-13-16(24)7-10-20(15,2)18(19)9-12-21(17,22)3/h13,17-19H,5-12H2,1-4H3/t17-,18+,19-,20+,21-,22+/m1/s1

InChI Key

YSLKWPPYLOYLMM-VTJFTLGMSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@]2([C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C

Canonical SMILES

CC(=O)C1CCC2(C1(CCC3C2CCC4=CC(=O)CCC34C)C)C

Origin of Product

United States

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